molecular formula C20H26N2O2 B5612723 N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B5612723
M. Wt: 326.4 g/mol
InChI Key: IURMDCUUXUFZQF-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide: is an organic compound with the molecular formula C20H26N2O2 It is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring and a dimethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 4-(diethylamino)aniline with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or phenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to active sites, while the phenoxy and acetamide groups contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-(diethylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide
  • N-[4-(diethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide

Uniqueness: N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-22(6-2)18-10-8-17(9-11-18)21-20(23)14-24-19-12-7-15(3)13-16(19)4/h7-13H,5-6,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURMDCUUXUFZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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